1-(2-Benzylphenyl)-3-propylurea
Description
1-(2-Benzylphenyl)-3-propylurea is a urea derivative characterized by a benzyl-substituted phenyl ring at the 2-position of the urea moiety. Urea derivatives are widely studied for their diverse pharmacological and chemical properties, particularly in medicinal chemistry. The benzylphenyl substituent in this compound introduces significant lipophilicity, which may influence its pharmacokinetic behavior, such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
1-(2-benzylphenyl)-3-propylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-2-12-18-17(20)19-16-11-7-6-10-15(16)13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCBYBRYXPGYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC=C1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Benzylphenyl)-3-propylurea typically involves the reaction of 2-benzylphenyl isocyanate with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The general reaction scheme is as follows:
2-Benzylphenyl isocyanate+Propylamine→this compound
Chemical Reactions Analysis
1-(2-Benzylphenyl)-3-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Benzylphenyl)-3-propylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.
Medicine: Urea derivatives, including this compound, are explored for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2-Benzylphenyl)-3-propylurea involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s key structural feature is the 2-benzylphenyl group , distinguishing it from related urea derivatives:
- Chlorpropamide (1-(4-chlorobenzenesulfonyl)-3-propylurea) : Contains a sulfonamide group at the 4-position of the phenyl ring, conferring strong electron-withdrawing properties and acidity (pKa ~5.0) .
- 1-(2-Cyanophenyl)-3-propylurea: Features a cyano group at the 2-position, which is electron-withdrawing and polar, reducing lipophilicity compared to benzyl .
- 1-(4-Bromobenzyl)-1-(2-norbornyl)-3-propylurea: Incorporates a bromobenzyl group and a bulky norbornyl substituent, likely enhancing steric hindrance and altering binding specificity .
Physical and Chemical Properties
*Calculated based on molecular formula.
Pharmacological and Functional Differences
- Chlorpropamide: A sulfonylurea antidiabetic agent that stimulates insulin secretion by closing ATP-sensitive K⁺ channels in pancreatic β-cells . Its sulfonamide group enhances solubility and bioavailability compared to non-sulfonyl ureas.
- 1-(2-Cyanophenyl)-3-propylurea: Primarily studied for synthetic utility (e.g., T3P-mediated rearrangements) ; pharmacological activity remains uncharacterized.
- This compound : The benzyl group’s lipophilicity may favor CNS penetration or interaction with hydrophobic binding pockets in enzymes or receptors, though specific targets are undocumented in the provided evidence.
- Fungicidal Ureas (e.g., 1-(4-bromobenzyl)-3-propylurea): Bulky substituents like norbornyl or bromobenzyl enhance fungicidal activity by disrupting fungal membrane integrity or enzyme function .
Research Findings and Implications
Synthetic Accessibility: Chlorpropamide is synthesized via reaction of p-chlorobenzenesulfonamide with propylisocyanate . The cyanophenyl analog (1-(2-cyanophenyl)-3-propylurea) is obtained in 80% yield via T3P-mediated intramolecular rearrangement, suggesting efficient routes for related ureas .
Structure-Activity Relationships (SAR): Electron-Withdrawing Groups (e.g., sulfonyl, cyano): Increase acidity and solubility but reduce membrane permeability. Chlorpropamide’s sulfonamide group enhances oral bioavailability . Lipophilic Groups (e.g., benzyl, bromobenzyl): Improve blood-brain barrier penetration or target hydrophobic binding sites but may reduce aqueous solubility.
Thermodynamic and Kinetic Stability: Urea derivatives with aromatic substituents (e.g., benzylphenyl) exhibit higher melting points (e.g., 198°C for the cyanophenyl analog ) compared to aliphatic variants, indicating strong crystal lattice interactions.
Data Tables
Table 1: Comparative Physicochemical Data
*Estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
